N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-3-23-17-12-11-16(13-8-6-9-15(19(13)17)21(23)25)22-20(24)14-7-4-5-10-18(14)26-2/h4-12H,3H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEYVMYRWPQEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4OC)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the indole derivative with 2-methoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or alcohols.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and its analogs:
Structure-Activity Relationships (SAR)
- Hydrophobic Interactions : S10’s naphthalene group increased potency by 2-fold over EJMC-1, emphasizing the role of bulky substituents in enhancing hydrophobic binding .
- Polar Groups : Sulfonamides (e.g., 4e) engage in H-bonding with Tyr59 in TNF-α, while benzamides (e.g., target compound) may prioritize interactions with complementary residues in alternative targets .
- Solubility Considerations : Phosphate or hydroxyethyl modifications in analogs (e.g., Compounds 26, 27) improved aqueous solubility, whereas the target compound’s methoxy group may favor membrane permeability .
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H15N3O5S
- Molecular Weight : 397.41 g/mol
- CAS Number : 302935-57-5
Biological Activity Overview
The compound has been studied for various biological activities, particularly its effects on cancer cell lines. The following subsections detail specific findings related to its anticancer properties and other biological effects.
Anticancer Activity
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells by activating intrinsic pathways, leading to DNA fragmentation and morphological changes typical of apoptotic cells. Studies have shown that treatment with this compound results in increased reactive oxygen species (ROS) levels and decreased mitochondrial membrane potential in treated cells, particularly in breast cancer cell lines such as MDA-MB-231 .
- Case Study Findings :
- Comparative Efficacy :
Summary of Research Findings
Additional Biological Activities
Beyond anticancer effects, this compound has been evaluated for other biological activities:
-
Neuroprotective Effects :
- Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing neuronal apoptosis under stress conditions.
-
Antimicrobial Activity :
- Some investigations have indicated potential antimicrobial effects against certain bacterial strains, although further research is needed to elucidate these findings fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
